molecular formula C7H7N3 B043597 3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-96-9

3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B043597
CAS RN: 116834-96-9
M. Wt: 133.15 g/mol
InChI Key: STHBHEYNLYNJAM-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H7N3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-methyl-1H-pyrazolo[3,4-b]pyridine, has been extensively studied . One method involves ring opening followed by ring closure reactions of certain compounds . Another method involves a [3 + 1 + 1 + 1] cyclization reaction .


Molecular Structure Analysis

The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine is based on a pyrazolo[3,4-b]pyridine skeleton . This structure presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been systematized according to the method to assemble the pyrazolopyridine system . For instance, one reaction involves the direct cleavage of the C–C bond of malononitrile .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazolo[3,4-b]pyridine is a solid substance at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis of Biologically Active Molecules

3-methyl-1H-pyrazolo[3,4-b]pyridine: serves as a core structure for synthesizing a wide range of biologically active molecules. Its similarity to purine bases like adenine and guanine makes it a valuable scaffold in medicinal chemistry . Researchers have developed numerous derivatives of this compound, which exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Development of Pharmaceutical Agents

This compound is also instrumental in the development of pharmaceutical agents. Its derivatives have been explored for their therapeutic potential in treating various diseases. For instance, some derivatives show promise as kinase inhibitors, which are crucial in targeted cancer therapies .

Agricultural Chemistry

In agricultural chemistry, derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine are being investigated for their use as pesticides and herbicides. The structural flexibility allows for the optimization of these compounds to target specific pests or weeds, potentially leading to more effective and environmentally friendly agricultural practices .

Material Science

The unique electronic properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine make it a candidate for material science applications. It can be used in the design of organic semiconductors, which are essential for developing flexible electronic devices .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological systems. Its ability to selectively bind to certain enzymes or receptors can help elucidate biological pathways and mechanisms .

Analytical Chemistry

Finally, in analytical chemistry, 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be employed as fluorescent probes or sensors. Their photophysical properties are tunable, which is advantageous for designing specific sensors for ions or molecules .

Future Directions

The future directions in the research of 3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives could involve exploring their biomedical applications and developing new synthetic strategies .

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHBHEYNLYNJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441964
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazolo[3,4-b]pyridine

CAS RN

116834-96-9
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-methyl-1H-pyrazolo[3,4-b]pyridine a promising scaffold for developing anticancer agents?

A: Research indicates that derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine exhibit promising anticancer activity, specifically by targeting cyclin-dependent kinases (CDKs). [] CDKs play a crucial role in regulating the cell cycle, and their dysregulation is implicated in various cancers. By inhibiting specific CDKs, these compounds can disrupt cancer cell proliferation. One study successfully synthesized and evaluated a series of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine complexes, demonstrating their potential as anticancer agents. []

Q2: How does the structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives influence their activity?

A: The structure-activity relationship (SAR) of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is crucial for understanding their biological effects. Researchers have explored modifications to this core structure, aiming to enhance potency, selectivity, and other desirable properties. For example, introducing specific substituents on the pyrazolo[3,4-b]pyridine core, such as aryl groups at the 4-position, can significantly impact their interaction with biological targets. [, ] Further investigations into SAR are ongoing to optimize these compounds for therapeutic applications. []

Q3: Can you elaborate on the synthetic routes explored for producing diverse 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives?

A: Researchers have developed various synthetic strategies to access a wide range of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. One common approach involves utilizing a 5-substituted 3-methyl-1H-pyrazolo[3,4-b]pyridine as a key intermediate. For instance, starting with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, researchers successfully synthesized a library of novel pyrazolo[3,4-b]pyridines and related heterocycles, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines. [] Another study employed a one-pot, three-component synthesis using aluminum oxide as a nanocatalyst to generate 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. [] These diverse synthetic approaches provide access to a vast chemical space for exploring the biological activities of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Q4: Has the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) been studied and what are the findings?

A: Yes, the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) has been successfully synthesized and characterized. [] Researchers used a combination of experimental techniques and computational methods to investigate its properties. They determined the chemical structure of HMBPP based on elemental analysis and spectral data, including IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, theoretical calculations provided insights into its electronic structure, reactivity, and thermodynamic parameters. The study found that HMBPP exhibits high stability compared to its other possible isomers and predicted its potential non-linear optical (NLO) properties. [] These findings contribute to the growing body of knowledge surrounding 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives and their potential applications.

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